(9-Oxo-9H-acridin-10-yl)-acetic acid cyclohexylcarbamoylmethyl ester
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Overview
Description
(CYCLOHEXYLCARBAMOYL)METHYL 2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETATE is a complex organic compound that features a cyclohexylcarbamoyl group and an acridinyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (CYCLOHEXYLCARBAMOYL)METHYL 2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETATE typically involves multiple steps:
Formation of the Acridinyl Acetate Moiety: This step involves the reaction of acridine with acetic anhydride under acidic conditions to form 2-(9-oxo-9,10-dihydroacridin-10-yl)acetate.
Introduction of the Cyclohexylcarbamoyl Group: The cyclohexylcarbamoyl group is introduced via a reaction between cyclohexyl isocyanate and the previously formed acridinyl acetate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(CYCLOHEXYLCARBAMOYL)METHYL 2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETATE can undergo various chemical reactions, including:
Oxidation: The acridinyl moiety can be oxidized to form more complex structures.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridinone derivatives, while reduction could produce acridinol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (CYCLOHEXYLCARBAMOYL)METHYL 2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETATE is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. The acridinyl moiety is known for its intercalating ability with DNA, making it a candidate for anticancer and antimicrobial agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (CYCLOHEXYLCARBAMOYL)METHYL 2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETATE involves its interaction with biological molecules. The acridinyl moiety can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the cyclohexylcarbamoyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Acridine: A simpler structure with similar intercalating properties.
Acridone: An oxidized form of acridine with potential biological activity.
Cyclohexylcarbamic Acid Derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
(CYCLOHEXYLCARBAMOYL)METHYL 2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETATE is unique due to the combination of the acridinyl and cyclohexylcarbamoyl groups, which confer specific chemical and biological properties. This combination allows for a broader range of applications and potential therapeutic uses compared to its simpler counterparts.
Properties
Molecular Formula |
C23H24N2O4 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
[2-(cyclohexylamino)-2-oxoethyl] 2-(9-oxoacridin-10-yl)acetate |
InChI |
InChI=1S/C23H24N2O4/c26-21(24-16-8-2-1-3-9-16)15-29-22(27)14-25-19-12-6-4-10-17(19)23(28)18-11-5-7-13-20(18)25/h4-7,10-13,16H,1-3,8-9,14-15H2,(H,24,26) |
InChI Key |
PYAMVIHWDVRYKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)COC(=O)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
Origin of Product |
United States |
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